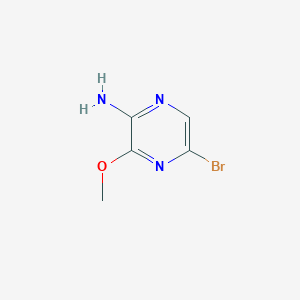

5-Bromo-3-methoxypyrazin-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFJJHGAODFQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462988 | |

| Record name | 5-Bromo-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-13-0 | |

| Record name | 5-Bromo-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Bromo 3 Methoxypyrazin 2 Amine

Reactivity Profile of the Pyrazine (B50134) Ring System with Halogen and Methoxy (B1213986) Substituents

The pyrazine ring is an electron-deficient aromatic system, a characteristic that is further intensified by the presence of the bromine atom, an electron-withdrawing group. This electron deficiency makes the ring susceptible to nucleophilic attack. Conversely, the methoxy and amino groups are electron-donating, which can modulate the ring's reactivity and influence the regioselectivity of various reactions. The combination of these substituents creates a nuanced reactivity profile, allowing for selective transformations at different positions of the ring.

Transformations Involving the Bromine Atom

The bromine atom at the 5-position is a key handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrazine ring, enhanced by the bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the bromine atom. This type of reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups. youtube.comnih.govyoutube.com For instance, in related bromo-triazine systems, phenols have been shown to displace the bromine atom to form aryloxy-triazines. nih.gov Similarly, 5-bromo-3-morpholinopyridin-2-amine (B1382106) can undergo nucleophilic substitution where the bromine is replaced by nucleophiles like amines, thiols, or alkoxides.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Bromo-Aromatic Systems

| Starting Material | Nucleophile | Product | Reference |

| 5-bromo-1,2,3-triazines | Phenols | 5-aryloxy-1,2,3-triazines | nih.gov |

| 5-bromo-3-morpholinopyridin-2-amine | Amines, Thiols, Alkoxides | Corresponding substituted pyridines | |

| para-chloronitrobenzene | Sodium hydroxide | para-nitrophenol | youtube.com |

This table presents examples from related systems to illustrate the general principle of SNAr on bromo-aromatic compounds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.comresearchgate.net This palladium-catalyzed reaction couples an organoboron compound with a halide, such as the bromine atom in 5-bromo-3-methoxypyrazin-2-amine. mdpi.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it particularly useful in the synthesis of complex molecules. mdpi.comnih.gov

The general mechanism involves a catalytic cycle with a palladium catalyst. The reaction has been successfully applied to a variety of bromo-aromatic compounds, including bromopyridines and bromoindoles, to produce biaryl compounds. mdpi.comresearchgate.netbeilstein-journals.org The choice of catalyst, ligand, and base can be crucial for achieving high yields and selectivity. nih.govsnnu.edu.cn

Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Function | Examples | References |

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataXCium A Pd G3 | mdpi.comnih.gov |

| Organoboron Reagent | Source of the new carbon fragment | Arylboronic acids, boronic esters | mdpi.comnih.gov |

| Base | Activates the organoboron reagent and neutralizes byproducts | K₃PO₄, K₂CO₃ | mdpi.com |

| Solvent | Provides the reaction medium | Dioxane/water, Toluene | researchgate.netchemspider.com |

Beyond the Suzuki-Miyaura reaction, the bromine atom on this compound can participate in other important metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.netlibretexts.org It is a key method for the synthesis of alkynylated aromatic compounds. researchgate.net The reaction is typically carried out under mild, anaerobic conditions with an amine base. organic-chemistry.orgwikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is known for its excellent trans selectivity. organic-chemistry.org The development of new catalysts has expanded the scope of this reaction to a wider range of substrates. organic-chemistry.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. snnu.edu.cnchemspider.comresearchgate.net It is a versatile method for synthesizing a wide array of arylamines. nih.gov The reaction is typically carried out under an inert atmosphere. chemspider.com

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reagents | Catalyst System | References |

| Sonogashira | C(sp²)-C(sp) | Terminal alkyne | Palladium, Copper(I) co-catalyst | organic-chemistry.orgresearchgate.netlibretexts.org |

| Heck | C(sp²)-C(sp²) | Alkene | Palladium | organic-chemistry.orgwikipedia.orgbeilstein-journals.org |

| Buchwald-Hartwig | C(sp²)-N | Amine | Palladium, Ligand (e.g., BINAP) | snnu.edu.cnchemspider.comresearchgate.net |

Reactions at the Amine Functionality

The primary amino group at the 2-position of the pyrazine ring is another site for chemical modification, allowing for the introduction of various substituents and the formation of new functional groups.

The amino group can readily undergo acylation to form amides. This is a common transformation in organic synthesis and is often used to protect the amine or to introduce new functionalities. For example, in a related compound, 5-bromo-2-methylpyridin-3-amine, the amino group is acetylated using acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide, which then undergoes Suzuki coupling. mdpi.com This demonstrates that the amine can be selectively functionalized even in the presence of other reactive sites.

Alkylation Reactions

The 2-amino group of this compound is a primary nucleophilic center. It can undergo alkylation reactions with various electrophiles, most commonly alkyl halides. The reaction typically proceeds via an SN2 mechanism where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkylating agent.

To facilitate this reaction, a base is often employed to deprotonate the amino group, thereby increasing its nucleophilicity. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). mdpi.comyoutube.com The deprotonation creates a more potent nucleophilic anion that readily reacts with the alkyl halide. youtube.com The choice of base and solvent is crucial to control the extent of alkylation, as mono- and di-alkylation can be competing processes. For instance, the N-alkylation of aminopyridine compounds can be achieved by reacting them with an alkylation agent in the presence of a heterogeneous catalyst. google.com While direct experimental data on this compound is limited, analogous reactions on other amino-N-heterocycles demonstrate the feasibility of this transformation. nih.govnih.gov

Table 1: Representative Alkylation Reactions on Amino-Heterocycles

| Starting Material Analogue | Reagent(s) | Product Type | Reference |

| 2-Azidobenzamide | Alkyl Halide, Base | N-Alkylated Benzamide | nih.gov |

| Indole | Sodium Hydride, Alkyl Halide | N-Alkylated Indole | youtube.com |

| Aminopyridine | Alkylation Feed, Heterogeneous Catalyst | N-Alkylated Aminopyridine | google.com |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl Bromide, K₂CO₃ | N-Alkylated Tetrazole | mdpi.com |

Formation of Imines and Heterocyclic Condensations

The primary amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration of this intermediate yields the C=N double bond of the imine. wikipedia.orgnih.gov The reaction is reversible and often driven to completion by removing the water formed during the reaction. wikipedia.org

Beyond simple imine formation, the 2-amino group serves as a key functional handle for constructing fused heterocyclic systems. Through condensation reactions with bifunctional reagents, the pyrazine ring can be annulated to form more complex structures. For example, condensation with 1,2-dicarbonyl compounds can lead to the formation of new heterocyclic rings. nih.govgoogle.com Similarly, reactions with α,β-unsaturated carbonyl compounds or other reagents containing multiple electrophilic sites can initiate cascade reactions, yielding diverse fused pyrazine derivatives. researchgate.netnih.gov These types of reactions, where a new ring is formed, are fundamental in building molecular complexity from relatively simple precursors. znaturforsch.comrsc.orgfrontiersin.org

Table 2: Examples of Heterocyclic Condensation Reactions

| Amine Precursor Type | Reagent(s) | Resulting Heterocycle | General Principle | Reference |

| 2-Aminobenzohydrazide | Ketones, Aldehydes | Quinazolines, Hydrazones | Condensation, Cyclization | znaturforsch.com |

| Ethylene-1,2-diamines | Aromatic Aldehydes, TMSCN | 2-Aminopyrazines | Tandem Cyclization | rsc.org |

| 3-Aminoquinazolinones | Aromatic Aldehydes | Triazepinoquinazolinones | Schiff Base Formation, Intramolecular Cyclization | nih.gov |

| α-Aminoamides | 1,2-Dicarbonyls | 2-Hydroxypyrazines | Double Condensation | nih.gov |

Reactions Involving the Methoxy Group

The methoxy group at the C-3 position is another key site for chemical modification, primarily through cleavage of the methyl-oxygen bond.

Demethylation Strategies

The conversion of the methoxy group on the pyrazine ring to a hydroxyl group is a synthetically important transformation. This O-demethylation can be achieved using several strong reagents. chem-station.com

Boron Tribromide (BBr₃): This is a powerful and commonly used Lewis acid for cleaving aryl methyl ethers. The reaction mechanism involves the coordination of the highly Lewis-acidic boron atom to the methoxy oxygen. This is followed by an SN2 attack on the methyl group by a bromide ion, releasing bromomethane (B36050) and forming a borate (B1201080) ester intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final hydroxyl group. chem-station.com Due to its high reactivity, these reactions are often initiated at low temperatures, such as -78 °C. chem-station.com

Hydrobromic Acid (HBr): A strong Brønsted acid like HBr can also effect demethylation, although typically under harsher conditions requiring high temperatures (e.g., heating at 130°C). chem-station.comreddit.com The mechanism involves protonation of the methoxy oxygen, making it a good leaving group (in the form of methanol), followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Alkyl Thiols: In some cases, nucleophilic demethylation using alkyl thiols in the presence of a base can be an alternative, avoiding strongly acidic conditions. chem-station.com

The product of demethylation of this compound is 5-bromo-3-hydroxypyrazin-2-amine. This resulting hydroxypyrazine exists in tautomeric equilibrium with its corresponding pyrazin-2(1H)-one form. nih.govsigmaaldrich.com The biological degradation of methoxypyrazines in natural systems, such as grapevines, is also believed to proceed via an O-demethylation pathway. nih.govmdpi.com

Table 3: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism Type | Key Considerations | Reference |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temp (-78 °C to RT) | Lewis Acid-Mediated | Highly reactive, sensitive to moisture | chem-station.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, high temp (~130 °C) | Brønsted Acid-Catalyzed | Harsh conditions, high temperatures required | chem-station.comreddit.com |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or MeCN, heat | Lewis Acid-Mediated | Lower reactivity than BBr₃ | chem-station.com |

| Alkyl Thiols (e.g., EtSH) | Base (e.g., NaOH), high-boiling solvent (e.g., NMP) | Nucleophilic | Avoids strong acids, potent odor for low MW thiols | chem-station.com |

Conversion to Other Oxygen-Containing Functionalities

Once demethylation has been achieved to produce 5-bromo-3-hydroxypyrazin-2-amine, the resulting hydroxyl group opens up further synthetic possibilities. As it exists in equilibrium with the 2-pyrazinone tautomer, it exhibits reactivity characteristic of both phenols and cyclic amides (lactams).

The hydroxyl group can be re-alkylated or acylated. For example, reaction with different alkyl halides under basic conditions (a Williamson ether synthesis-type reaction) would yield novel ether derivatives. This process is essentially the reverse of demethylation and is a key step in the biosynthesis of various methoxypyrazines, where O-methyltransferases catalyze the methylation of hydroxypyrazines. mdpi.com This allows for the introduction of a variety of alkoxy groups at the C-3 position, modifying the steric and electronic properties of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

5-Bromo-3-methoxypyrazin-2-amine as a Core Building Block for Biologically Active Molecules

In the realm of medicinal chemistry, the strategic design and synthesis of novel compounds with therapeutic potential are paramount. Heterocyclic compounds, particularly those containing nitrogen, are foundational to many approved drugs. mdpi.com this compound serves as an exemplary "building block," a term for a chemical intermediate used in the assembly of more complex molecules. evitachem.comenamine.net Its pyrazine (B50134) ring is a bioisostere for other aromatic systems and is present in numerous biologically active molecules. nih.gov

The compound's utility stems from its distinct functional groups:

The amino group can be acylated, alkylated, or used in coupling reactions to introduce new side chains.

The bromo group is an excellent handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl or heteroaryl substituents. mdpi.com

The methoxy (B1213986) group influences the electronic properties of the ring and can be a site for demethylation to reveal a hydroxyl group, providing another point for modification.

This trifecta of reactivity allows medicinal chemists to systematically modify the core structure, tuning the compound's physicochemical properties (like solubility and lipophilicity) and its pharmacological profile to optimize interactions with biological targets. chemimpex.com Structurally similar compounds, such as 5-Bromo-3-phenoxypyrazin-2-amine, are noted for being key intermediates in the synthesis of molecules with potential antimicrobial and anticancer properties. evitachem.com

Synthesis of Pyrazine-Based Therapeutics

The pyrazine scaffold is a privileged structure in drug discovery, appearing in drugs with a wide range of applications. researchgate.netnih.gov The strategic use of this compound as a precursor allows for the efficient synthesis of targeted pyrazine-based therapeutics.

Pyrazine derivatives are actively investigated for their potential as anticancer agents due to their ability to inhibit various cellular targets involved in cancer progression. researchgate.netnih.gov The development of novel anticancer drugs is a critical area of research, with a focus on creating agents that can overcome the limitations of existing chemotherapies. nih.gov

The bromo-aminopyrazine scaffold is integral to creating potent kinase inhibitors, apoptosis inducers, and cell cycle modulators. For instance, derivatives can be designed to target specific enzymes like protein kinases, which are often dysregulated in cancer cells. researchgate.net Research on related bromo-aryl structures has yielded compounds with significant anticancer activity. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown potent activity against breast cancer cell lines by inhibiting VEGFR-2, a key protein in tumor angiogenesis. mdpi.com Similarly, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and tested against numerous cancer cell lines, demonstrating the value of the bromo-aryl-amine motif in oncology. nih.gov

| Compound Class | Reported Activity / Target | Relevant Structural Motif | Reference |

|---|---|---|---|

| Pyrazine Derivatives | BRAF inhibitors, apoptosis inducers | Pyrazine Ring | researchgate.net |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | VEGFR-2 Inhibition, activity against MCF-7 breast cancer cells | Bromo-aryl | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Growth inhibition in CNS, renal, and leukemia cancer cell lines | Bromo-aryl-amine | nih.gov |

| Barrenazines A and B | Activity against colon carcinoma, prostate carcinoma, and leukemia cells | Pyrazine Natural Product | nih.gov |

The rise of drug-resistant bacteria presents a major global health challenge, necessitating the development of new antibacterial agents. mdpi.com Heterocyclic compounds are a rich source for such discoveries. chemicalbook.com Pyrazine carboxamides, which can be synthesized from precursors like this compound, have shown promise. In one study, pyrazine carboxamide derivatives were synthesized and evaluated against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com The compounds' mechanism was suggested to involve the inhibition of DNA gyrase, an essential bacterial enzyme. mdpi.com

Furthermore, research into 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which share the bromo-methoxy substitution pattern, has identified compounds with notable antibacterial activity. nih.gov These findings highlight the potential of using this compound to generate novel antibiotics that could help combat resistant infections.

| Compound Class | Target Organism / Activity | Key Finding | Reference |

|---|---|---|---|

| Pyrazine Carboxamides | Extensively Drug-Resistant S. Typhi | Compound 5d showed the strongest activity with a MIC of 6.25 mg/mL. | mdpi.com |

| Quinoxaline-based compounds | Broad-spectrum activity against S. aureus, MRSA, E. coli | Compound 5p demonstrated potent inhibition and ability to disperse biofilms. | nih.gov |

| 2-Bromo-5-methoxy-benzohydrazides | Screened for general antibacterial activity | Some derivatives showed promising antibacterial effects. | nih.gov |

Parasitic diseases such as leishmaniasis, Chagas disease, and malaria affect millions of people worldwide, yet treatment options can be limited and suffer from resistance. nih.gov The search for new antiparasitic drugs often focuses on heterocyclic scaffolds. mdpi.comnih.gov While direct synthesis from this compound is not extensively documented in available literature, the pyrazine core is a known component in antiparasitic research. For example, pyrimido[1,2-a]benzimidazoles, which are fused heterocyclic systems, have been identified as potent agents against Leishmania major and Toxoplasma gondii. nih.gov The development of protein farnesyltransferase inhibitors based on thiophene (B33073) scaffolds has also yielded compounds with activity against parasites like Trypanosoma brucei. cnrs.fr Given the structural similarities and the proven value of nitrogen-containing heterocycles, this compound represents a promising starting point for developing novel antiparasitic therapies.

Chronic inflammation and pain are debilitating conditions, and there is a continuous need for new, effective, and safer therapeutic options. Adenosine (B11128) is an endogenous molecule that helps reduce inflammation and pain, and inhibiting its primary metabolic enzyme, adenosine kinase (AK), is a validated therapeutic strategy. nih.gov

Research in this area led to the discovery of ABT-702, a potent, non-nucleoside AK inhibitor with a 4-amino-5-(3-bromophenyl)-pyrido[2,3-d]pyrimidine structure. nih.gov This molecule, which demonstrated oral activity in animal models of pain and inflammation, is a close structural analog to derivatives that could be synthesized from this compound. The core structure of an amino-group adjacent to a bromo-substituted aromatic ring is a key feature of this class of inhibitors. Additionally, related structures like 2-Amino-3-bromo-5-methylpyridine have been used to create derivatives with anti-inflammatory properties, and certain 2-bromo-5-methoxy-benzohydrazides have shown analgesic activity. chemimpex.comnih.gov This strongly suggests that the this compound scaffold is highly relevant for the development of new anti-inflammatory and analgesic drugs.

The central nervous system (CNS) is a complex network where biogenic amines like serotonin (B10506) play crucial roles in modulating mood, anxiety, and cognition. nih.gov Many drugs for neurological and psychiatric disorders target the receptors and metabolic pathways of these amines. The amino group on the this compound scaffold is a key structural feature that mimics endogenous neurotransmitters, making it an attractive starting point for CNS drug discovery.

Derivatives of the related compound 2-Amino-3-bromo-5-methylpyridine are utilized in the synthesis of treatments for neurological disorders. chemimpex.com Furthermore, adenosine kinase inhibitors, like the previously mentioned ABT-702, are relevant not only for peripheral pain and inflammation but also for neurological conditions where adenosine signaling is implicated. nih.gov The ability to use this compound as a scaffold allows for the creation of compounds that can potentially cross the blood-brain barrier and interact with CNS targets, opening avenues for developing new treatments for a range of neurological diseases.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR exploration would involve systematic modification of its core functional groups to optimize interactions with a biological target.

The pyrazine core itself is a "privileged scaffold" found in numerous biologically active compounds and FDA-approved drugs. mdpi.com The key positions for modification on the this compound molecule are the bromine at position 5, the methoxy group at position 3, and the amine group at position 2.

Modification of the Amine Group: The primary amine at the C2 position is a key site for derivatization. It can be acylated, alkylated, or used to form Schiff bases, leading to a wide array of new compounds. For instance, studies on related aminopyrimidine structures have shown that modifications at this position can significantly impact inhibitory activity against protein kinases. nih.gov The amine group can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets.

Substitution of the Bromo Group: The bromine atom at the C5 position is a versatile handle for synthetic modification, particularly through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups. Replacing the bromine with different substituents would systematically probe the steric and electronic requirements of the target's binding pocket. The presence of a halogen also introduces the possibility of halogen bonding, a specific non-covalent interaction that can enhance binding affinity.

Modification of the Methoxy Group: The methoxy group at the C3 position influences the electronic properties of the pyrazine ring and can be involved in hydrophobic interactions within a binding site. Demethylation to the corresponding hydroxyl group would introduce a potent hydrogen bond donor/acceptor, which could drastically alter the binding mode and activity of the molecule.

A hypothetical SAR study could generate a library of analogs to identify which structural features lead to the most potent and selective biological activity.

Table 1: Potential Modifications for SAR Studies of this compound

| Position | Original Group | Potential Modifications | Rationale |

|---|---|---|---|

| C2 | -NH2 (Amine) | Amides, Sulfonamides, Secondary/Tertiary Amines | Explore hydrogen bonding capacity and introduce new vectors for interaction. |

| C3 | -OCH3 (Methoxy) | -OH, -OEt, -OPh, -NH2 | Alter hydrogen bonding potential, sterics, and electronics. |

| C5 | -Br (Bromo) | Aryl groups, Heterocycles, Alkyl chains, -CN | Probe binding pocket shape and explore key interactions via cross-coupling. |

Ligand Design and Molecular Interactions with Biological Targets

Ligand-based drug design utilizes the knowledge of molecules that bind to a biological target to develop new, more potent compounds. This compound serves as a fragment or starting point for designing such ligands. The specific arrangement of its functional groups allows for a variety of molecular interactions with protein targets, such as kinases, which are often implicated in diseases like cancer. mdpi.com

The design of novel inhibitors can be guided by computational methods like molecular docking. nih.gov In a typical scenario, the this compound scaffold would be docked into the active site of a target protein. The analysis of its binding mode would reveal key potential interactions:

Hydrogen Bonds: The 2-amino group and the pyrazine nitrogen atoms are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site, such as the hinge region of kinases. nih.gov

Hydrophobic Interactions: The methyl part of the methoxy group and the pyrazine ring itself can engage in favorable hydrophobic interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. This type of interaction is increasingly recognized as a valuable tool in achieving high binding affinity and selectivity.

By understanding these potential interactions, medicinal chemists can rationally design derivatives that optimize binding. For example, if docking studies reveal a nearby hydrophobic pocket, expanding a substituent at the 5-position (via Suzuki coupling) could lead to a significant increase in potency. nih.gov

Development of Pyrazine-Modified Natural Product Derivatives

Natural products are a rich source of bioactive compounds, but their therapeutic potential can sometimes be limited by factors like toxicity or poor pharmacokinetics. cymitquimica.com A common strategy in medicinal chemistry is to create hybrid molecules by combining a natural product with a synthetic pharmacophore, such as a pyrazine ring, to enhance its properties. cymitquimica.combas.bg

Pyrazine-modified natural product derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. cymitquimica.com In many cases, these hybrid derivatives show stronger activity and lower toxicity compared to the parent natural compounds. cymitquimica.com

The scaffold of this compound is well-suited for this approach. The bromine atom provides a reactive handle to chemically link the pyrazine moiety to a natural product. For example, it could be coupled to various classes of natural products, including:

Flavonoids: Creating flavono-pyrazine hybrids has been shown to yield compounds with significant antitumor effects. cymitquimica.com

Cinnamic Acid Derivatives: Hybrids of cinnamic acid and pyrazine have been synthesized to enhance neuroprotective bioactivity. cymitquimica.com

Polyphenols: Linking pyrazine to resveratrol, a natural polyphenol, has resulted in derivatives with improved inhibitory effects on cancer cell lines. bas.bg

The incorporation of the this compound moiety into a natural product could introduce new binding interactions, alter the molecule's solubility and metabolic stability, and ultimately lead to the development of novel therapeutic agents with improved efficacy. cymitquimica.com

Applications in Agrochemical Research and Material Science

Utilization in Agrochemical Formulations

5-Bromo-3-methoxypyrazin-2-amine serves as a key building block in the synthesis of complex agrochemical compounds. sigmaaldrich.com Its reactive nature makes it a valuable intermediate for developing new active ingredients aimed at protecting crops and improving agricultural output. sigmaaldrich.com

Pesticides and Herbicides

The compound is utilized in the formulation of various agrochemicals, including pesticides and herbicides. sigmaaldrich.com It acts as a precursor in the synthesis of novel molecules designed to exhibit specific biocidal activities. The presence of the pyrazine (B50134) ring, a feature in some biologically active compounds, along with the bromo and methoxy (B1213986) groups, allows for diverse chemical modifications to create targeted pest and weed control agents. While the compound is identified as an important intermediate, specific commercial pesticides or herbicides directly synthesized from this compound are not extensively detailed in publicly available research.

Crop Yield Enhancement Strategies

By contributing to the development of effective pesticides and herbicides, this compound plays an indirect role in crop yield enhancement strategies. sigmaaldrich.com The control of pests and weeds is a critical factor in maximizing crop production. Research in agricultural chemistry leverages intermediates like this compound to create innovative solutions that support sustainable agriculture by protecting plants from various threats. sigmaaldrich.com

Potential in Advanced Materials Development

While the application of this compound in agrochemicals is acknowledged, its role in the development of advanced materials is not well-documented in current scientific literature. The following sections outline potential areas of application based on the compound's chemical structure, though specific research findings are not presently available.

Polymer Synthesis

There is no significant research available to indicate the use of this compound as a monomer or precursor in polymer synthesis.

Coatings with Enhanced Durability

Information regarding the application of this compound in the development of coatings with enhanced durability is not found in the reviewed scientific and technical literature.

Materials with Unique Electrical and Optical Properties

There is a lack of available data and research on the use of this compound in creating materials with unique electrical and optical properties.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives

Spectroscopic methods provide detailed information about the molecular structure and bonding within a compound. For pyrazine (B50134) derivatives, techniques such as NMR, Mass Spectrometry, and IR spectroscopy are routinely employed to confirm their synthesis and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to characterize pyrazine derivatives. researchgate.netcore.ac.uk The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the molecular structure. core.ac.uk

In ¹H NMR spectra of substituted pyrazines, the protons on the pyrazine ring typically appear in the aromatic region. The chemical shifts are influenced by the electronic effects of the substituents. For instance, electron-donating groups like amino and methoxy (B1213986) groups will shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups like bromo groups will cause a downfield shift.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. core.ac.uk The chemical shifts of the carbon atoms in the pyrazine ring are also sensitive to the nature of the substituents. researchgate.net For example, a carbon atom attached to an electronegative atom like bromine will be deshielded and resonate at a lower field.

Illustrative ¹H and ¹³C NMR Data for Related Pyrazine Derivatives:

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate mdpi.com | DMSO-d₆ | 7.58–7.55 (m, 2H, H-Ar), 7.49 (d, J = 8.1 Hz, 2H, H-Ar), 7.38–7.32 (m, 4H, H-Ar), 6.97 (s, 1H, CH-pyri), 5.02 (s, 1H, NCH₂CO), 4.28 (s, 1H, CH₂-Ar), 4.24 (q, J = 7.0 Hz), 1.27 (t, J = 7.1 Hz) | 167.84, 160.38, 145.27, 140.10, 136.03, 134.57, 133.05, 129.60, 129.39, 128.66, 128.55, 126.31, 125.71, 61.58, 54.03, 31.00, 13.10 |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com | DMSO-d₆ | 7.55–7.53 (m, 2H, H-Ar), 7.53 (d, J = 2.1 Hz, 2H, H-Ar), 7.41–7.35 (m, 4H, H-Ar), 6.89 (s, 1H, H-Pyz),4.10 (s, 2H, NCH₂CO) | 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44 |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com | DMSO-d₆ | 8.40 (s, 1H), 8.02–7.99 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 3.47 (s, 3H), 2.52 (s, 3H) | 157.60, 151.90, 151.70, 145.86, 138.27, 129.24, 126.66, 121.20, 104.94, 33.15, 13.41 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which helps in confirming its molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For halogenated compounds like 5-Bromo-3-methoxypyrazin-2-amine, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a characteristic feature in the mass spectrum. The fragmentation of pyrazine derivatives often involves the loss of small neutral molecules like HCN, CO, and cleavage of substituent groups. researchgate.net

Typical Fragmentation Patterns in Halogenated Phenyl-2-piperazinopropanones: nih.gov

| Compound Group | Common Fragmentation Behavior |

| Fluorophenylpiperazinopropanones | Show common mass spectral fragment ions. |

| Chlorophenylpiperazinopropanones | Exhibit similar fragmentation pathways to other halogenated analogs. |

| Bromophenylpiperazinopropanones | Display characteristic isotopic patterns for bromine. |

| Trifluoromethylphenylpiperazinopropanones | Fragmentation is influenced by the stable trifluoromethyl group. |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures of pyrazine derivatives. vscht.czsigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. jddtonline.infojocpr.com The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the methoxy group and the pyrazine ring, C=N and C=C stretching vibrations of the pyrazine ring, C-O stretching of the methoxy group, and the C-Br stretching vibration.

Illustrative IR Data for Related Heterocyclic Compounds: jddtonline.info

| Compound/Functional Group | IR Absorption (cm⁻¹) |

| 3-(2-hydroxy-5-methylphenyl)-5-phenyl-4-chloropyrazoline | 3400 (O-H), 2940 (C-H), 1600 (C=N), 1550, 1490, 1460, 1430, 1330, 1270, 1210, 1140, 1070, 900, 850, 830, 760, 700, 660, 570, 550 |

| N-H group | Stretching band indicates presence. |

| -CH₃ group | Deformation at 1330 cm⁻¹. |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the electronic structure, properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. rsc.orggsconlinepress.comresearchgate.net DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. jocpr.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution within a molecule and identify regions susceptible to electrophilic and nucleophilic attack. rsc.org These predictions are valuable for understanding the reaction mechanisms of pyrazine derivatives.

Key Parameters from DFT Calculations for Pyridazine Derivatives: gsconlinepress.com

| Parameter | Description |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule |

| Global Hardness (η) | Resistance to change in electron distribution |

| Global Softness (S) | Reciprocal of global hardness |

| Electronegativity (χ) | Power of an atom to attract electrons |

| Electrophilicity (ω) | Measure of the electrophilic character |

| Nucleophilicity (ε) | Measure of the nucleophilic character |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal crucial information about its conformational flexibility and its potential interactions with biological macromolecules, such as proteins.

Conformational Analysis: The methoxy (-OCH3) and amine (-NH2) groups on the pyrazine ring are not static; they can rotate around their bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations of the molecule. This analysis is critical as the three-dimensional shape of a molecule often dictates its biological function and how it fits into the binding site of a target protein. Studies on similar heterocyclic compounds, like styryl pyrazine derivatives, have confirmed that the molecular conformation significantly influences their properties. pku.edu.cn

Interaction Studies: MD simulations are widely used to model the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These simulations can predict the binding mode, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For instance, MD simulations have been successfully employed to study how different pyrazine derivatives interact with and affect the conformation of Human Serum Albumin (HSA), a key transport protein in the bloodstream. researchgate.net Similar studies on pyrido[3,4-b]pyrazine (B183377) derivatives have used MD to analyze the stability of the compound when bound to its therapeutic target, TREM2. acs.org These simulations provide an atomic-level understanding of the binding process, which is invaluable for drug design and development.

| Simulation Focus | Key Insights Gained | Relevance to this compound | Reference |

|---|---|---|---|

| Guest-Induced Flexibility | Observed tilting in the pyrazine ligand within a MOF structure upon guest molecule adsorption. | Demonstrates the flexibility of the pyrazine ring, which can influence its binding to rigid protein pockets. | nih.gov |

| Interaction with Proteins (HSA) | Identified hydrophobic forces as major drivers of binding and showed that pyrazines can alter protein conformation. | Predicts that hydrophobic interactions and conformational changes would be important in its binding to biological targets. | researchgate.net |

| Binding Stability to Target (TREM2) | Calculated RMSD and binding free energy to confirm stable binding of a pyrazine-containing agonist to its receptor. | Provides a framework for evaluating the stability and affinity of this compound with potential therapeutic targets. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

For a class of compounds like pyrazine derivatives, a QSAR model would be developed using a "training set" of molecules with known biological activities. The model would then be validated using a "test set" of different molecules to ensure its predictive power. Research on pyrazine derivatives has successfully utilized QSAR to understand and predict various activities. semanticscholar.orgacs.org For example, studies on pyrazine carbothioamides found that their tuberculostatic activity was dependent on both the size of substituents and the electronic properties of the molecule. nih.gov Another study on a series of 78 pyrazine derivatives developed a robust 2D-QSPR (Quantitative Structure-Property Relationship) model to predict their odor thresholds based on calculated molecular descriptors. ijournalse.org

To build a QSAR model for analogs of this compound, various molecular descriptors would be calculated, including:

Electronic Descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters (like molar refractivity) that describe the size and shape of the molecule, which are crucial for fitting into a receptor's binding site. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the molecule's hydrophobicity and influences its ability to cross cell membranes.

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to create a mathematical equation linking these descriptors to the observed activity. semanticscholar.org

| Descriptor Type | Example Descriptor | Information Provided | Reference |

|---|---|---|---|

| Electronic | Wavelength of Absorption Maximum | Relates to the electronic properties of the molecule. | nih.gov |

| Steric | Molar Refractivity | Relates to the volume and polarizability of a substituent. | nih.gov |

| Quantum Chemical | NBO Charges, Dipole Moment | Describes the electronic distribution and polarity of the molecule. | semanticscholar.org |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. | ijournalse.org |

Prediction of Reaction Pathways and Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting the most likely pathways for chemical reactions and elucidating their mechanisms at a molecular level. For this compound, this includes predicting its behavior in synthesis, metabolic degradation, and covalent interactions with biological targets.

Predicting Reactivity: The bromine atom, amine group, and methoxy group on the pyrazine ring are all potential sites for chemical reactions. DFT calculations can determine the electron density at different points in the molecule, predicting which sites are most susceptible to electrophilic or nucleophilic attack. For example, the bromine atom makes the compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, a common method for creating C-C bonds in the synthesis of complex heterocyclic derivatives. mdpi.com Computational studies can model the entire catalytic cycle, evaluating the energy barriers for each step (oxidative addition, transmetalation, reductive elimination) to predict the reaction's feasibility and potential byproducts.

Mechanism Elucidation: When a reaction can lead to multiple products, computational modeling can help determine the most favorable pathway. By calculating the transition state energies for each possible route, researchers can predict the major product and understand the factors controlling the reaction's regioselectivity. For instance, in reactions of pyrazine derivatives with diamines, a proposed mechanism for the formation of complex fused-ring systems was established. researchgate.net Similarly, understanding the side-reactions observed during the synthesis of related substituted aminopyridines, where a bromine atom is replaced, can be aided by computational analysis of competing reaction mechanisms. researchgate.net This predictive capability is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize unwanted side reactions.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies

The bromine atom at the 5-position and the amino group at the 2-position are prime handles for a variety of chemical transformations. Future research will likely focus on exploiting these sites through advanced synthetic methodologies.

Cross-Coupling Reactions : The bromo substituent is an ideal electrophile for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. tandfonline.comresearchgate.nettandfonline.com These reactions would enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby generating large libraries of novel pyrazine (B50134) derivatives. Such derivatization is crucial for systematic structure-activity relationship (SAR) studies in drug discovery.

C-H Functionalization : Direct C-H functionalization at the unsubstituted C-6 position offers an atom-economical approach to further decorate the pyrazine core. Developing selective catalytic systems for this purpose would be a significant advancement, allowing for the introduction of functional groups without pre-functionalization.

Derivatization of the Amino Group : The 2-amino group can be readily acylated, sulfonated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems. For example, condensation with dicarbonyl compounds could lead to the formation of fused pyrazine systems like pyrazino[2,3-b]pyrazines or other polycyclic aromatic structures. researchgate.net

A novel derivatization approach using a bromine isotope reagent, 5-bromo-2-hydrazinopyridine, has been shown to be effective for profiling metabolites in biological samples, suggesting that bromine-tagged derivatization could be a valuable tool for analytical applications. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The need for efficient, scalable, and safe synthesis of chemical compounds has driven the adoption of flow chemistry and automated platforms. researchgate.net These technologies offer precise control over reaction parameters, leading to improved yields and purity. researchgate.netmdpi.com

Future work should involve adapting the derivatization reactions of 5-Bromo-3-methoxypyrazin-2-amine to continuous-flow systems. mdpi.comgalchimia.com This would be particularly advantageous for:

Rapid Reaction Optimization : Automated flow systems can screen a wide range of conditions (temperature, pressure, catalysts, residence time) in a short period, accelerating the discovery of optimal reaction protocols.

Scale-Up Production : Once optimized, flow processes can be readily scaled up to produce larger quantities of desired derivatives for further testing, overcoming challenges often faced in traditional batch synthesis. researchgate.netdoaj.org

Handling of Hazardous Reagents : Flow chemistry can enhance safety when working with potentially hazardous reagents or intermediates by minimizing the reaction volume at any given time. researchgate.net

A recent study demonstrated the successful use of a continuous-flow system for the enzymatic synthesis of pyrazinamide (B1679903) derivatives, highlighting the potential for greener and more efficient production of pyrazine-based compounds. nih.gov

Application in Complex Natural Product Total Synthesis

Pyrazine-containing natural products often exhibit significant biological activities. nih.gov The substituted pyrazine core of this compound makes it an attractive starting material or key intermediate in the total synthesis of such complex molecules. nih.gov

Future research could target the synthesis of marine alkaloids like clavulazine and botryllazine A, which feature a pyrazine substructure. lifechemicals.com The strategic functionalization of this compound could provide a convergent and efficient route to these and other architecturally complex natural products. The ability to introduce various substituents via cross-coupling would allow for the synthesis of not only the natural products themselves but also a diverse range of analogues for biological evaluation. nih.gov

Expanding Biological and Material Science Applications

The pyrazine heterocycle is a well-established pharmacophore found in numerous approved drugs and is a key component in advanced materials. researchgate.netlifechemicals.com Derivatives of this compound are expected to find broad applications in these fields.

Medicinal Chemistry : Pyrazine derivatives have shown a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. tandfonline.commdpi.comnih.gov Future research should focus on synthesizing libraries of compounds derived from this compound and screening them for various biological targets. The combination of the pyrazine core with other pharmacologically relevant moieties could lead to the discovery of new therapeutic agents. mdpi.com

Materials Science : Pyrazine-based π-conjugated polymers and other light-responsive materials are of high interest for applications in organic electronics, such as solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). lifechemicals.comrsc.org The functional handles on this compound allow for its incorporation into polymeric structures. The electron-deficient nature of the pyrazine ring can be tuned by the substituents to achieve desired electronic and optical properties, making these new materials promising candidates for next-generation optoelectronic devices. rsc.org

Development of Sustainable and Environmentally Benign Synthetic Processes

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. researchgate.net Future research on this compound and its derivatives should prioritize the development of sustainable processes. mdpi.comnih.gov

Key areas of focus include:

Green Solvents : Replacing traditional volatile organic compounds with greener alternatives like water, bio-based solvents (e.g., eucalyptol), or ionic liquids. researchgate.netmdpi.com

Catalysis : Employing heterogeneous catalysts that can be easily recovered and reused, or biocatalysts like enzymes that operate under mild conditions. nih.govnih.govresearchgate.net The use of Lipozyme® TL IM for the synthesis of pyrazinamide derivatives is a prime example of a greener biocatalytic approach. nih.gov

Energy Efficiency : Utilizing energy-efficient activation methods such as microwave irradiation or ultrasound, which can often reduce reaction times and improve yields. nih.govmdpi.com

Atom Economy : Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.govmdpi.com

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound as a valuable platform for innovation in medicine, materials science, and sustainable chemical synthesis.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-methoxypyrazin-2-amine?

- Methodology :

- Suzuki Cross-Coupling : Palladium-catalyzed coupling of halogenated pyrazine precursors with boronic acids under mild conditions (yields: 50–70%) .

- Direct Bromination : Electrophilic substitution on 3-methoxypyrazin-2-amine using brominating agents (e.g., NBS or Br₂ in DCM), optimized at 0–5°C to minimize side reactions .

- Modular Assembly : Stepwise functionalization of pyrazine cores, as demonstrated in dipyrrolopyrazine syntheses, which may involve regioselective bromination and methoxylation .

- Key Considerations : Solvent choice (THF or DCM), temperature control, and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki reactions).

Q. How is this compound characterized spectroscopically?

- Analytical Techniques :

- ¹H/¹³C NMR : Distinct signals for NH₂ (~5.5 ppm), methoxy group (~3.8 ppm), and aromatic protons (δ 7.2–8.1 ppm). Discrepancies in splitting patterns may arise from rotational isomerism .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 203.98 (calculated for C₅H₆BrN₃O).

- IR Spectroscopy : Peaks for N-H stretch (~3350 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during substitution reactions?

- Case Study : Bromine at position 5 may exhibit unexpected reactivity due to steric hindrance from the methoxy group. For example:

- Nucleophilic Aromatic Substitution : Use DFT calculations to predict activation barriers for substitution at C5 vs. C6 .

- Experimental Validation : Competitive reactions with amines or thiols under controlled pH (e.g., K₂CO₃ in DMF) to quantify product ratios .

- Data Table :

| Reagent | Position Reacted | Yield (%) | Conditions |

|---|---|---|---|

| NH₃ (aq.) | C5 | 62 | 80°C, 12 hr |

| PhSH | C6 | 48 | RT, K₂CO₃, DMF |

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Critical Factors :

- Purification : Flash chromatography (SiO₂, PE/EA 20:1) improves purity to >95% .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield NH₂ during bromination, followed by acidic removal (HCl/dioxane) .

- Yield Comparison :

| Method | Intermediate | Final Yield (%) |

|---|---|---|

| Direct Bromination | 3-Methoxypyrazin-2-amine | 55 |

| Modular Assembly | Dipyrrolopyrazine precursor | 79 |

Q. How does the methoxy group influence the compound’s biological activity?

- Mechanistic Insights :

- Hydrogen Bonding : The methoxy group enhances solubility and binding to enzymes (e.g., kinase targets) via O–H···N interactions .

- Comparative Studies : Replace methoxy with Cl or CF₃ to assess SAR (structure-activity relationship). For example:

- Neuroactive Potential : 5-Bromo-3-methoxy derivatives show higher blood-brain barrier permeability vs. chloro analogs .

- Assay Design :

- In Vitro Testing : IC₅₀ measurements against CNS targets (e.g., serotonin receptors) using competitive binding assays .

Q. How to address discrepancies in reported melting points or spectral data?

- Root Causes :

- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) may produce different crystalline forms (mp range: 155–165°C) .

- Impurity Profiles : Trace solvents (DMF, THF) or byproducts (debrominated species) alter physical properties.

- Resolution :

- DSC/TGA Analysis : Confirm thermal stability and phase transitions.

- HPLC-PDA : Quantify impurities (>0.1% threshold) using C18 columns and acetonitrile/water gradients .

Data Contradiction Analysis

Q. Why do Suzuki reactions with this compound show variable coupling efficiency?

- Variables :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。